molecular formula C21H22N6O2 B11280843 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)-1H-1,2,3-triazol-5-amine

4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B11280843
M. Wt: 390.4 g/mol
InChI Key: DNZLDQRGKIBRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including oxadiazole, triazole, and ethoxyphenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with an ethyl ester in the presence of a dehydrating agent such as phosphorus oxychloride.

    Formation of the Triazole Ring:

    Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings with the ethoxyphenyl and isopropylphenyl groups through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, automated synthesis, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be used in certain reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the mechanisms of action of related compounds.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial or anticancer activities.

Mechanism of Action

The mechanism of action of 4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE
  • 4-[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE

Uniqueness

The uniqueness of 4-[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-[4-(PROPAN-2-YL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine

InChI

InChI=1S/C21H22N6O2/c1-4-28-17-11-7-15(8-12-17)20-23-21(29-25-20)18-19(22)27(26-24-18)16-9-5-14(6-10-16)13(2)3/h5-13H,4,22H2,1-3H3

InChI Key

DNZLDQRGKIBRQA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.